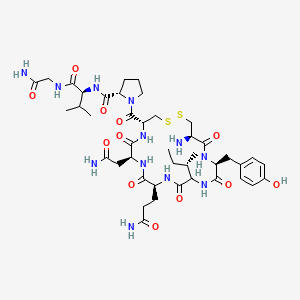
N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline: is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, an ethylideneamino linkage, and a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.
Condensation Reaction: The benzylthiourea is then reacted with 2,4-dinitroaniline under specific conditions to form the desired compound.
The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Cellular Processes: It can affect various cellular processes, such as cell division, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-phenol
- N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-toluene
Uniqueness
N-(2-Benzylsulfanylethylideneamino)-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6304-97-8 |
|---|---|
Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O4S/c20-18(21)13-6-7-14(15(10-13)19(22)23)17-16-8-9-24-11-12-4-2-1-3-5-12/h1-8,10,17H,9,11H2 |
InChI Key |
RGSKENGFZSJEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


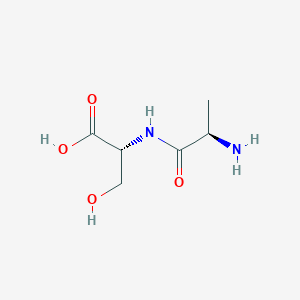

![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
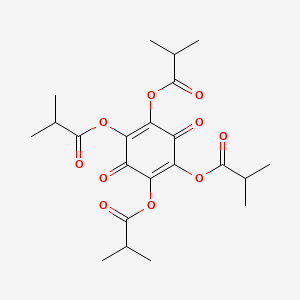
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
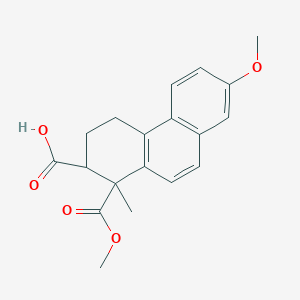
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
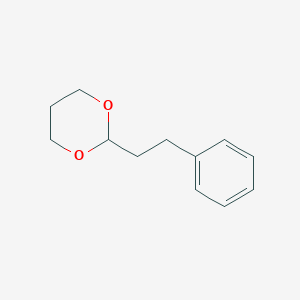



![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
